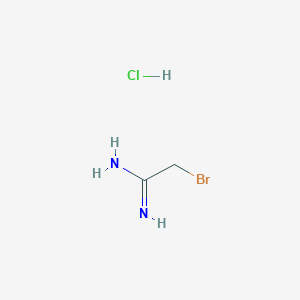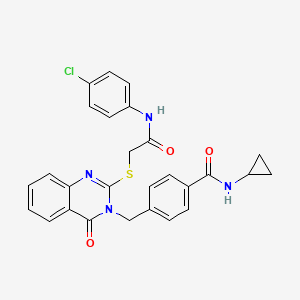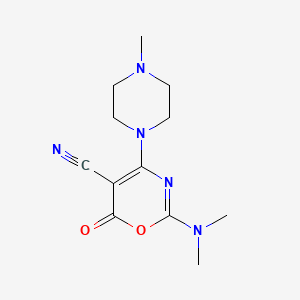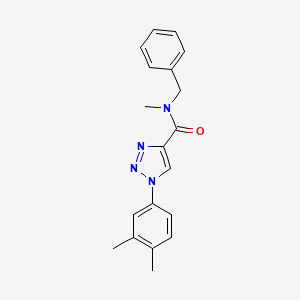
2-Bromoacetamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoacetamidine hydrochloride is a chemical compound with the molecular formula C2H5BrN2·HCl. It is a derivative of acetamidine, where one of the hydrogen atoms is replaced by a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
2-Bromoacetamidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
Target of Action
It is known that acetamidines, a class of compounds to which 2-bromoacetamidine hydrochloride belongs, often interact with amidase expression-regulating proteins . These proteins play a crucial role in regulating the expression of the aliphatic amidase operon .
Mode of Action
It can be inferred from related compounds that it may function by inhibiting the action of amidase expression-regulating proteins at the protein level . This inhibition could lead to changes in the regulation of the aliphatic amidase operon .
Biochemical Pathways
Considering its potential interaction with amidase expression-regulating proteins, it might influence the metabolic pathways associated with these proteins .
Result of Action
Based on its potential interaction with amidase expression-regulating proteins, it might influence the regulation of the aliphatic amidase operon, which could have downstream effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromoacetamidine hydrochloride can be synthesized through the reaction of bromoacetonitrile with ammonia or an amine in the presence of hydrochloric acid. The reaction typically involves the following steps:
Bromoacetonitrile Preparation: Bromoacetonitrile is prepared by the bromination of acetonitrile using bromine or a brominating agent.
Amidination Reaction: Bromoacetonitrile is then reacted with ammonia or an amine in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of bromoacetonitrile and ammonia or amine.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Bromoacetamidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Condensation Reactions: It can react with carbonyl compounds to form imidazoles or other heterocyclic compounds.
Hydrolysis: In the presence of water or aqueous acid, it can hydrolyze to form acetamidine and hydrobromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols under mild to moderate conditions.
Condensation Reactions: Carbonyl compounds like aldehydes or ketones in the presence of a base or acid catalyst.
Hydrolysis: Aqueous acid or base at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted acetamidines.
Condensation Reactions: Heterocyclic compounds like imidazoles.
Hydrolysis: Acetamidine and hydrobromic acid.
類似化合物との比較
Similar Compounds
2-Bromoethylamine Hydrobromide: Similar in structure but with an ethyl group instead of an amidine group.
2-Chloroacetamidine Hydrochloride: Similar but with a chlorine atom instead of a bromine atom.
2-Bromoacetamide: Similar but with an amide group instead of an amidine group.
Uniqueness
2-Bromoacetamidine hydrochloride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form stable amidine derivatives and participate in various nucleophilic substitution and condensation reactions makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-bromoethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYXAYUZJTWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)

![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)






![ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2594100.png)

![4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2594104.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2594106.png)
